

Boc-D-Asp-OMe chemical structure

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Compound of Interest

Compound Name:	Boc-D-Asp-OMe
CAS No.:	137130-65-5; 587871-26-9
Cat. No.:	B2603616

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An In-Depth Technical Guide to **Boc-D-Asp-OMe**: Structural Regioselectivity and Peptidomimetic Synthesis

Executive Summary

In the realm of advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the precise control of spatial geometry and functional group reactivity is paramount.

Boc-D-Asp-OMe (N-tert-butoxycarbonyl-D-aspartic acid α -methyl ester) is a highly specialized, non-natural amino acid building block. Unlike standard L-amino acids, the D-enantiomer confers profound resistance to endogenous proteolytic degradation, making it an invaluable asset in therapeutic peptide development.

This whitepaper provides a rigorous examination of **Boc-D-Asp-OMe**, focusing on the critical chemical distinction between α

- and β -regioisomers, the causality behind regioselective synthesis, and self-validating protocols for its integration into iso-aspartyl peptide architectures.

Structural Profiling and The Regioselectivity

Dilemma

A pervasive point of failure in junior synthetic laboratories is the conflation of **Boc-D-Asp-OMe** (the α -methyl ester) with its regioisomer Boc-D-Asp(OMe)-OH (the β -methyl ester)[1][2].

Because aspartic acid possesses two carboxyl groups (the α -carboxyl and the side-chain β -carboxyl), specifying which group is protected is the foundation of synthetic strategy.

- **Boc-D-Asp-OMe** (CAS 137130-65-5)[2]: IUPAC name (R)-3-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Here, the α -carboxyl is methylated, leaving the β -carboxyl free. This building block is strictly used when the synthetic goal is to form an iso-aspartyl (side-chain) peptide bond.
- Boc-D-Asp(OMe)-OH (CAS 124184-67-4)[1][3]: IUPAC name (R)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Here, the side-chain β -carboxyl is methylated, leaving the α -carboxyl free for standard peptide backbone elongation[3].

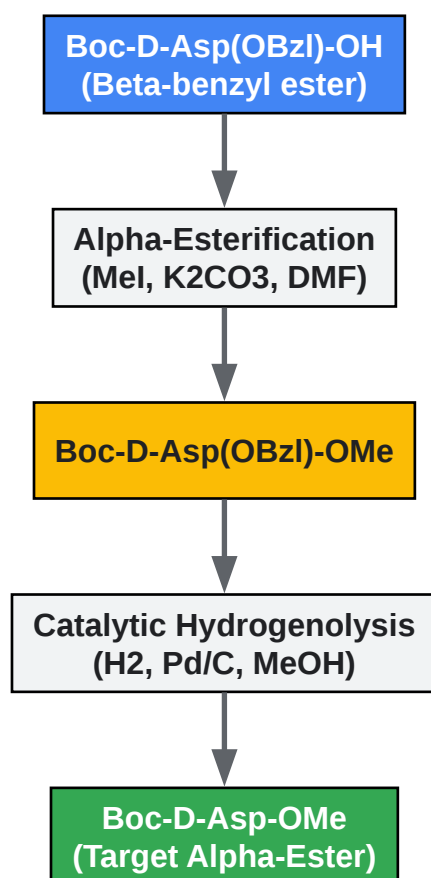
Quantitative Physicochemical Comparison

Parameter	Boc-D-Asp-OMe (α -ester)	Boc-D-Asp(OMe)-OH (β -ester)
CAS Number	137130-65-5[2]	124184-67-4[1][3]
Molecular Formula	C ₁₀ H ₁₇ NO ₆ [2]	C ₁₀ H ₁₇ NO ₆ [3]
Molecular Weight	247.25 g/mol	247.25 g/mol [1]
Free Reactive Group	β -Carboxyl (Side-chain)	α -Carboxyl (Backbone)
Primary Application	Iso-aspartyl linkages, prodrugs	Standard Boc-SPPS elongation[4]
Appearance	White to off-white powder	White to off-white solid[3]

Mechanistic Causality: Why Regioselective Synthesis is Required

Direct esterification of Boc-D-Asp-OH with methanol under acidic conditions or via anhydride ring-opening predominantly yields the β -ester (Boc-D-Asp(OMe)-OH). Causality: The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent α -amine creates severe steric hindrance at the α -carbonyl. Consequently, nucleophilic attack by methanol is kinetically and thermodynamically directed toward the less sterically encumbered β -carbonyl.

To synthesize the α -ester (**Boc-D-Asp-OMe**) in high purity, we must circumvent this steric bias. The most robust strategy is an orthogonal protection-deprotection sequence: blocking the β -carboxyl with a benzyl group, methylating the α -carboxyl, and subsequently removing the benzyl group via catalytic hydrogenolysis.



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Regioselective synthesis workflow for **Boc-D-Asp-OMe** via beta-benzyl protection.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Progression to the next step is strictly gated by specific analytical checkpoints to prevent the propagation of isomeric impurities.

Protocol 1: Regioselective Synthesis of Boc-D-Asp-OMe

Objective: Synthesize the α -methyl ester while maintaining the stereochemical integrity of the D-chiral center to prevent aspartate racemization[5].

Step 1: α -Methylation

- Dissolve 10 mmol of Boc-D-Asp(OBzl)-OH in 25 mL of anhydrous DMF under an inert argon atmosphere.
- Add 11 mmol of finely powdered anhydrous K_2CO_3 . Stir for 15 minutes at 0°C.
- Dropwise, add 12 mmol of Iodomethane (MeI). Allow the reaction to warm to room temperature and stir for 4 hours.
- Validation Checkpoint 1 (TLC): Elute with Hexane/EtOAc (7:3). The starting material (acid) will remain at the baseline, while the fully protected intermediate (Boc-D-Asp(OBzl)-OMe) will migrate ($R_f \sim 0.6$). Do not proceed until baseline clearance is confirmed.
- Quench with water, extract with EtOAc, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.

Step 2: Benzyl Deprotection (Hydrogenolysis)

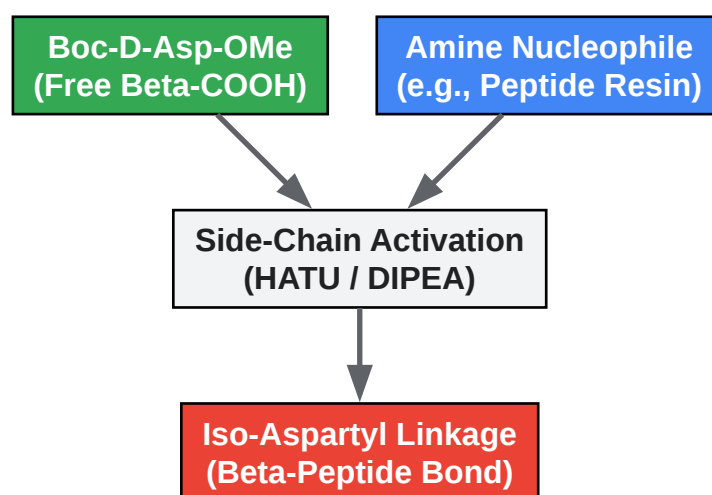
- Dissolve the crude Boc-D-Asp(OBzl)-OMe in 30 mL of anhydrous Methanol.
- Carefully add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen blanket.
- Purge the flask with H_2 gas and stir vigorously under a hydrogen balloon for 2-3 hours at room temperature.
- Validation Checkpoint 2 (NMR): Filter an aliquot through Celite, concentrate, and run a crude 1H NMR ($CDCl_3$). Pass criteria: Complete disappearance of the aromatic multiplet at δ 7.30-

7.35 ppm and the benzyl CH₂ singlet at δ 5.10 ppm. Retention of the Boc singlet at δ 1.42 ppm and the new OMe singlet at δ 3.70 ppm[3].

- Filter the entire reaction mixture through a Celite pad, wash with methanol, and concentrate to yield pure **Boc-D-Asp-OMe**.

Protocol 2: Iso-Aspartyl Peptide Coupling via SPPS

Objective: Utilize the free β -carboxyl of **Boc-D-Asp-OMe** to form an atypical side-chain peptide bond, a common motif in prodrug linkers and constrained peptidomimetics.



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Mechanism of side-chain (iso-aspartyl) peptide bond formation using **Boc-D-Asp-OMe**.

- Resin Preparation: Swell the amine-functionalized peptide resin (e.g., MBHA resin for Boc-SPPS) in DMF for 30 minutes[4].
- Activation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of **Boc-D-Asp-OMe** and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.
 - Causality Note: We use a slight deficit of HATU to prevent capping of the resin-bound amine by the uronium salt.
- Coupling: Add the activated mixture to the resin. Agitate for 1 hour at room temperature.

- Validation Checkpoint 3 (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin test. A colorless/yellow bead indicates successful coupling (primary amine consumed). A blue bead indicates incomplete coupling; repeat steps 2-3.
- Global Cleavage: Treat the resin with anhydrous HF (or TFA if utilizing an orthogonal linker) to remove the Boc group and cleave the peptide from the solid support, yielding the target iso-aspartyl D-peptide[4].

Mitigating Aspartimide Formation

A critical advantage of utilizing **Boc-D-Asp-OMe** in specific synthetic routes is the modulation of aspartimide (succinimide) side reactions. In standard Fmoc-SPPS, the repetitive use of piperidine (a secondary amine base) often attacks the β -carboxyl ester, leading to a cyclic aspartimide intermediate that subsequently hydrolyzes into a mixture of α and β peptides, accompanied by epimerization[5].

By employing a Boc-strategy[4] (which relies on acidic deprotection via TFA rather than basic deprotection), and by utilizing the pre-methylated α -ester (**Boc-D-Asp-OMe**), the synthetic chemist completely bypasses the base-catalyzed nucleophilic attack on the ester, preserving both the regiochemical and stereochemical integrity of the D-aspartic acid residue.

References

- **Boc-D-Asp-OMe** | C10H17NO6 - BuyersGuideChem.BuyersGuideChem. Available at:[[Link](#)]
- Aspartate Racemization in Synthetic Peptides. Part 2. Tendency to Racemization of Aminosuccinyl Residue.RSC Publishing. Available at:[[Link](#)]

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Sources

- 1. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- [2. buyersguidechem.com \[buyersguidechem.com\]](https://buyersguidechem.com)
- [3. D-Aspartic acid, N-\[\(1,1-dimethylethoxy\)carbonyl\]-, 4-methyl ester | 124184-67-4 \[chemicalbook.com\]](https://chemicalbook.com)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [5. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
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